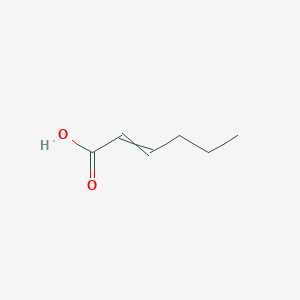![molecular formula C20H40N4 B072176 1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine CAS No. 1166-64-9](/img/structure/B72176.png)
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- is a chemical compound known for its unique structure and properties. This compound features a cyclohexane ring with two methylamine groups attached at the 1 and 4 positions, and each methylamine group is further substituted with a 1-methylpiperid-4-yl group. The (E)- configuration indicates the specific geometric arrangement of the substituents around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including catalytic hydrogenation of benzene or cyclohexene.
Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where amine groups replace halogen atoms on the cyclohexane ring.
Substitution with 1-Methylpiperid-4-yl Groups: The final step involves the substitution of the methylamine groups with 1-methylpiperid-4-yl groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Amine Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanebis(methylamine): Lacks the 1-methylpiperid-4-yl groups.
N,N’-Bis(1-methylpiperid-4-yl)-1,4-cyclohexanebis(methanamine): A similar compound with slight structural variations.
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- is unique due to its specific geometric configuration and the presence of both cyclohexane and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1166-64-9 |
|---|---|
Fórmula molecular |
C20H40N4 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C20H40N4/c1-23-11-7-19(8-12-23)21-15-17-3-5-18(6-4-17)16-22-20-9-13-24(2)14-10-20/h17-22H,3-16H2,1-2H3 |
Clave InChI |
STMCRUBVLOKMKB-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
SMILES canónico |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
Key on ui other cas no. |
1166-64-9 |
Sinónimos |
N,N'-Bis(1-methyl-4-piperidyl)-1α,4β-cyclohexanebis(methanamine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















